Biliverdin dimethyl ester
Description
Significance in Chemical and Biochemical Research
Biliverdin (B22007) Dimethyl Ester is extensively utilized in research due to its more stable and soluble nature compared to its parent compound, biliverdin. This enhanced stability facilitates easier handling and purification, making it an ideal substrate for a variety of in vitro studies. acs.org
One of the primary areas of its application is in the study of the heme oxygenase pathway. frontierspecialtychemicals.com As a derivative of biliverdin, it plays a role in understanding the enzymatic and chemical processes involved in heme degradation. frontierspecialtychemicals.com Researchers use it to explore the mechanisms of action of enzymes like biliverdin reductase, which catalyzes the conversion of biliverdin to bilirubin (B190676).
Furthermore, Biliverdin Dimethyl Ester is a key molecule in the investigation of the photophysical properties of tetrapyrroles. rsc.org Its helical molecular structure and the presence of double bonds between its B and C rings result in a more delocalized π-electronic cloud compared to bilirubin. rsc.org This structure allows for detailed spectroscopic analysis, providing insights into the excited-state dynamics of bilins. rsc.orgresearchgate.net Studies using femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy have revealed complex pathways of excited-state depopulation, including photo-isomerization and proton transfer. rsc.org These investigations are crucial for understanding the function of bilin-containing fluorescent proteins, which are being developed for advanced bio-imaging techniques. frontierspecialtychemicals.comrsc.org
The compound's antioxidant and antimutagenic properties have also been a subject of research. nih.govacs.org Studies have shown that this compound can inhibit the mutagenic effects of certain food-borne mutagens, suggesting a potential role in cancer prevention research. nih.govacs.org
Historical Perspectives on Bilin Pigment Research and Derivatives
The study of bilin pigments dates back to the early 20th century, with initial research focusing on their role as bile pigments in mammals. mdpi.com The name "bilin" itself originates from its discovery in bile. wikipedia.org Early research laid the groundwork for understanding the catabolism of heme to biliverdin and subsequently to bilirubin. researchgate.net
A pivotal moment in the history of bilin research was the total synthesis of biliverdin and bilirubin, achieved in the mid-20th century. mdpi.comresearchgate.net These synthetic achievements were monumental, providing researchers with pure compounds for detailed structural and functional studies. The development of synthetic derivatives like this compound was a logical progression, aimed at overcoming the inherent instability and low solubility of the natural pigments.
The advent of modern spectroscopic techniques revolutionized the field, allowing for detailed characterization of the structural aspects of bilins. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and various forms of circular dichroism have been instrumental in elucidating the complex stereochemistry and conformational flexibility of these molecules. acs.orgmdpi.comrsc.org
Historically, bilins were primarily viewed as waste products of heme metabolism. However, ongoing research has unveiled their diverse biological functions, from their role as pigments in the eggshells of birds to their involvement in the photosynthetic processes of algae and plants. frontierspecialtychemicals.combritannica.com The study of derivatives like this compound continues to be at the forefront of this research, providing valuable tools to unravel the multifaceted roles of tetrapyrroles in biology and chemistry.
Detailed Research Findings
Recent research has delved into the intricate details of this compound's chemical behavior and potential applications.
Spectroscopic and Photophysical Properties
Ultrafast spectroscopy studies have provided a deep understanding of the excited-state dynamics of this compound in various solvents. rsc.org These studies have shown that the depopulation of the excited state occurs through multiple pathways, including fluorescence, photo-isomerization, and excited-state proton transfer. rsc.org The efficiency of these pathways is highly dependent on the solvent environment. rsc.org For instance, in protic solvents, a long-lived emissive state is observed, which is attributed to excited-state proton transfer to the solvent. rsc.org
| Property | Value | Solvent |
| Absorption Maximum (λmax) | 375 nm, ~666 nm | Methanol |
| ~658 nm | Acetonitrile (B52724), Chloroform (B151607) | |
| Fluorescence Emission Maximum | ~720 nm | Acetonitrile |
| ~700 nm | Chloroform | |
| 710 nm, 770 nm | Ethanol (B145695) |
This table presents a summary of the spectroscopic properties of this compound in different solvents, as reported in various studies. frontierspecialtychemicals.comrsc.org
Chemical Reactivity and Synthesis
The synthesis of this compound can be achieved through the esterification of biliverdin, which can be isolated from natural sources like emu eggshells. acs.org Research has also explored novel reaction modes of this compound, such as acid-promoted dimerizations, leading to the formation of new compounds with complex structures. rsc.org These studies contribute to a deeper understanding of the reactivity of the vinyl groups in biliverdin and its derivatives. rsc.org
Biochemical Investigations
In the realm of biochemistry, this compound has been used as a model compound to study the antigenotoxic effects of tetrapyrroles. nih.govacs.org Research has demonstrated its ability to inhibit the mutagenicity of aflatoxin B1 and other food-borne mutagens in the Salmonella mutagenicity assay. nih.govacs.org While generally not showing significant DNA-damaging effects on its own in certain human cancer cell lines, its interactions with other compounds and its metabolic products continue to be an active area of investigation. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYVAVFUXFUFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276690 | |
| Record name | BILIVERDIN DIMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10035-62-8 | |
| Record name | BILIVERDIN DIMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biliverdin dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Modification of Biliverdin Dimethyl Ester
Methodologies for Biliverdin (B22007) Dimethyl Ester Synthesis
The preparation of biliverdin dimethyl ester can be broadly categorized into two main approaches: complete laboratory synthesis and extraction from biological materials followed by chemical modification.
Laboratory Synthetic Procedures
De novo chemical synthesis offers a controlled and versatile route to this compound, allowing for the preparation of specific isomers and isotopically labeled versions. One prominent strategy involves a modular assembly, which provides flexibility in the synthesis of various bilirubin (B190676) oxidation products, including this compound. frontierspecialtychemicals.comresearchgate.net This approach utilizes the pairwise cross-coupling of four pyrrolic building blocks to construct the tetracyclic structure of this compound in high yield. researchgate.net For instance, a reported synthesis achieved a 98% yield for the condensation of the bilirubin subunits to form the this compound backbone. researchgate.net
Another established laboratory method involves the dehydrogenation of bilirubin. rsc.org This process typically uses an oxidizing agent, such as a benzoquinone in an acidic medium like acetic acid, followed by methylation to yield this compound. rsc.org This route is effective but can produce a mixture of isomeric products. rsc.org Additionally, practical, chromatography-free methods have been developed for the synthesis of biliverdin IXα, which can then be esterified to the dimethyl ester. rsc.org These methods often involve the condensation of specific A/B and C/D ring fragments. rsc.org The resulting biliverdin can subsequently be reduced to bilirubin. researchgate.netrsc.org
Neutral solvent systems have been developed for the chromatographic purification of biliverdin IX dimethyl ester isomers (α, β, γ, and δ) using thin-layer chromatography (TLC). nih.govscbt.com The individual free acids of biliverdin IX can be obtained through saponification of the corresponding dimethyl esters. nih.govscbt.com
Isolation and Esterification from Natural Biological Sources (e.g., avian eggshells)
Avian eggshells, particularly those of the emu (Dromaius novaehollandiae), serve as a rich natural source of biliverdin IXα. scbt.com A common procedure for obtaining this compound from this source involves the extraction of the pigment followed by esterification. The teal-colored pigment is extracted from the eggshells, and this process can be adapted for both large-scale preparations and smaller laboratory experiments. scbt.com
The extraction protocol typically employs an acidic methanolic solution, such as methanolic sulfuric acid, which both extracts the biliverdin and catalyzes its esterification to the dimethyl ester in a single process. This method efficiently partitions the pigment into an organic phase, facilitating its separation. A typical laboratory procedure can yield approximately 10 mg of this compound and involves a two-step acid digestion and liquid-liquid extraction, followed by purification using short silica (B1680970) gel flash column chromatography. scbt.com The identity and purity of the isolated this compound can be confirmed through various spectroscopic techniques, including TLC, UV-vis, IR, and ¹H NMR spectroscopy, as well as mass spectrometry. scbt.com
Derivatization Strategies and Analogue Generation
The versatile structure of this compound allows for a range of chemical modifications to generate derivatives with tailored properties. These strategies include the synthesis of chiral analogues, the formation of dimers, and the preparation of metal complexes.
Synthesis of Chiral Derivatives and Cyclic Esters
To investigate the three-dimensional structure and chiroptical properties of biliverdin, chiral derivatives have been synthesized. nih.gov One approach involves linking the two propionic acid groups of a chiral biliverdin, such as (βS,β′S)-dimethylmesobiliverdin-XIIIα, with diols of varying lengths to create "strapped" or cyclic diesters. nih.gov These modifications constrain the conformation of the dipyrrinone components to a cisoid arrangement. nih.gov The resulting cyclic diester analogs exhibit electronic circular dichroism (ECD) spectra that are highly sensitive to the length of the diester chain, reflecting different conformational equilibria between the P (right-handed) and M (left-handed) helical conformers of the verdin (B1173406) skeleton. nih.gov
| Diol Used for Cyclization | Number of Methylene (B1212753) Units (n) |
| HO(CH₂)nOH | 1-6 |
These chiral derivatives have been instrumental in studying the conformational dynamics of biliverdin and its interactions with other molecules. nih.gov
Formation of Bilatriene Dimers and Other Adducts via Acid-Promoted Dimerization
The aggregation of this compound, including the formation of dimers, can be influenced by environmental factors such as the presence of acid. The absorption spectrum of biliverdin IX isomers is notably sensitive to acidic conditions. scbt.com The presence of a strong acid, such as a 10-fold molar excess of HCl, can cause a significant bathochromic shift (35- to 50-nm) of the long-wavelength absorption maximum and a near doubling of the maximum absorption. scbt.com This spectral change is indicative of protonation and potential self-association or dimerization of the biliverdin molecules. While the precise structures of these acid-promoted adducts are complex, the spectroscopic evidence strongly suggests a change in the electronic structure and aggregation state of the molecule.
Preparation of Metal Complexes (e.g., Manganese(III) this compound)
The tetrapyrrolic core of this compound is an effective ligand for coordinating metal ions. A notable example is the preparation of a manganese(III) complex of biliverdin IX dimethyl ester, {MnIIIBVDME}₂. This complex has been characterized by a range of analytical techniques, including elemental analysis, UV/vis spectroscopy, and mass spectrometry. In this dimeric complex, each trivalent manganese ion is coordinated to the four pyrrolic nitrogen atoms of one this compound molecule and to an enolic oxygen of an adjacent molecule. This coordination stabilizes the +4 oxidation state of manganese. The formation of such metal complexes significantly alters the electronic and redox properties of the biliverdin macrocycle.
| Metal Complex | Metal Ion | Key Structural Feature |
| {MnIIIBVDME}₂ | Manganese(III) | Dimeric structure with each Mn(III) coordinated to four pyrrolic nitrogens and one enolic oxygen. |
Generation of Amide Derivatives for Structure-Activity Relationship Studies
The generation of amide derivatives from this compound is a strategic approach used in medicinal chemistry to conduct structure-activity relationship (SAR) studies. SAR investigations aim to understand how specific structural features of a molecule relate to its biological activity, which is crucial for optimizing lead compounds into potent and selective drugs frontiersin.org. By systematically modifying the ester groups of this compound into a variety of amides, researchers can probe the influence of steric bulk, hydrogen-bonding capacity, and electronic properties on the compound's function frontiersin.orgnih.gov.
The primary method for converting the methyl ester groups to amides is through aminolysis. This reaction involves treating this compound with a selected primary or secondary amine. The process typically requires heating and may be catalyzed by the amine itself or by the addition of a mild catalyst. The resulting amide's characteristics are determined by the R-groups of the amine used. For a comprehensive SAR study, a library of amide derivatives is often synthesized by reacting the parent ester with a diverse range of amines.
For example, reacting this compound with simple alkylamines would yield amides with varying degrees of lipophilicity. Using amines containing functional groups like hydroxyls or additional amino groups would introduce hydrophilicity and new hydrogen bonding sites. The synthesis of these derivatives allows for the systematic evaluation of how these modifications impact biological endpoints, such as enzyme inhibition or antioxidant activity frontiersin.orgnih.gov. All synthesized compounds are typically characterized by spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm their structures before biological evaluation nih.gov.
Isomeric Forms of this compound
This compound can exist in several isomeric forms, which arise from the arrangement of substituents on the pyrrole (B145914) rings and the geometry of the methine bridges connecting them. These isomers often exhibit distinct chemical and physical properties.
Synthesis and Chromatographic Separation of IXα, IXβ, IXγ, and IXδ Isomers
The four protoporphyrin IX isomers (α, β, γ, and δ) are generated based on which methine bridge of the heme macrocycle is cleaved during its catabolism. The subsequent esterification of the resulting biliverdin isomers yields the corresponding biliverdin dimethyl esters. For instance, dehydrogenation of bilirubin with benzoquinone followed by methylation is one method that can produce a mixture of isomeric biliverdin dimethyl esters rsc.org.
Due to their structural similarities, the separation of these isomers is a significant analytical challenge that is typically addressed using chromatographic techniques.
Thin-Layer Chromatography (TLC): Neutral solvent systems have been successfully developed to isolate the IXα, IXβ, IXγ, and IXδ isomers of this compound using TLC nih.gov. This method is effective for initial separation and qualitative analysis, relying on the differential migration rates of the isomers on a stationary phase nih.govcreative-proteomics.com.
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification, reverse-phase HPLC is the method of choice creative-proteomics.comhplc.eu. Researchers have developed optimized HPLC protocols that achieve baseline separation of these isomers. For example, an improved method allows for the separation of BVIXα from the β and δ isomers, and crucially, also resolves the BVIXβ and BVIXδ isomers from each other, which had been a challenge in previous methods nih.gov. The separated isomers can be subsequently validated and quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) creative-proteomics.comnih.gov.
Below is a table summarizing a modern HPLC method for the separation of biliverdin IX isomers.
| Parameter | Condition | Source |
| Column | Synergi™ 4 µm Fusion-RP 80 Å C18 (250 x 10 mm) | nih.gov |
| Mobile Phase | Linear gradient of Acetonitrile (B52724) (ACN) with 0.1% formic acid and H₂O with 0.1% formic acid | nih.gov |
| Flow Rate | 3 mL/min | nih.gov |
| Detection | LC-MS/MS following separation | nih.gov |
Configurational and Conformational Isomerism Studies (e.g., Z/E configurations)
Beyond constitutional isomerism, this compound exhibits both configurational and conformational isomerism, which significantly influence its molecular shape and properties.
Configurational Isomerism: This type of isomerism in this compound occurs at the exocyclic carbon-carbon double bonds of the methine bridges at positions C4, C10, and C15 nih.gov. Each of these bridges can exist in either a Z (zusammen) or E (entgegen) configuration. The all-Z configuration (specifically 5Z, 10Z, 15Z for the IXα isomer) is the most thermodynamically stable and naturally occurring form nih.govresearchgate.net. The stability of the Z configuration has been confirmed in solution through ¹H-NMR nuclear Overhauser effect (NOE) studies, which show spatial proximity between the methine bridge protons and adjacent methyl or methylene groups nih.gov. While less stable, E-isomers can be formed, for example, through photoisomerization. A geometric isomer identified as biliverdin IXα 5Z, 10Z, 15E has been successfully identified and separated from the all-Z form using HPLC/ESI-MS and characterized by NMR spectroscopy researchgate.net.
Advanced Spectroscopic Characterization and Photophysical Investigations
Spectroscopic Techniques for Structural and Electronic Elucidation
The molecular structure and electronic landscape of biliverdin (B22007) dimethyl ester have been meticulously mapped using a variety of spectroscopic methods. These techniques provide complementary information, allowing for a thorough understanding of its complex architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of biliverdin dimethyl ester in solution. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to assign the chemical environments of the individual atoms within the tetrapyrrole backbone and its substituents.
Detailed ¹H NMR studies have been conducted, often in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO). The spectra of biliverdins can be complex due to the potential for aggregation, which can lead to broad signals. The presence of free propionic acid substituents, as in biliverdin itself, is known to promote aggregate formation, resulting in low-resolution spectra. The esterification to form the dimethyl ester helps to mitigate this effect, allowing for more resolved spectra. In some studies, 2D NMR techniques such as ¹H-¹H TOCSY and NOESY have been utilized for unambiguous signal assignment. nih.govresearchgate.net
¹³C NMR spectroscopy provides further insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment. Studies on related compounds, such as mesobiliverdin-IXα dimethyl ester, have utilized ¹³C enrichment to aid in the complete assignment of the quaternary pyrrolic carbon signals. nih.gov These assignments are then used as a reference for other bile pigments like this compound. The chemical shift changes observed upon substituent modification reveal considerable delocalization of electrons across the conjugated system. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Biliverdin Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) Range | Notes |
| ¹H | Methine bridges | 5.5 - 7.0 | Resonances are sensitive to conformation and solvent. |
| ¹H | Vinyl protons | 5.0 - 6.5 | Exhibit characteristic coupling patterns. |
| ¹H | Methyl groups | 1.8 - 2.5 | Can be used to differentiate between isomers. |
| ¹H | Methoxy groups (ester) | ~3.7 | Typically appear as sharp singlets. |
| ¹³C | Carbonyl (lactam) | 170 - 175 | Downfield shift due to the electronegative oxygen. |
| ¹³C | Quaternary pyrrole (B145914) carbons | 130 - 150 | Chemical shifts are influenced by the degree of conjugation. |
| ¹³C | Methine bridge carbons | 95 - 110 | Appear in the upfield region of the sp² carbons. |
| ¹³C | Methoxy carbons (ester) | ~51 | Characteristic chemical shift for ester methyl groups. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Mass Spectrometry (MS, ESI⁺ MS, LC-MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation patterns of this compound, providing crucial information for its identification and structural characterization. scispace.com Electrospray ionization (ESI) in the positive ion mode (ESI⁺) is commonly used, often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
In ESI⁺-MS, this compound typically forms a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. scispace.com
Collision-induced dissociation (CID) or "in-source" fragmentation of the [M+H]⁺ ion reveals characteristic fragmentation pathways. scispace.comnih.govresearchgate.net The fragmentation behavior can be complex and is dependent on the collision energy. Common fragmentation patterns involve the loss of side chains and cleavage of the tetrapyrrole backbone. For instance, the fragmentation of biliverdin and its derivatives often shows losses corresponding to the propionate (B1217596) side chains and cleavages that result in dipyrrolic fragments. scispace.comphysiology.org The fragmentation pattern can also be used to differentiate between geometric isomers of biliverdin. nih.gov For example, studies have shown that the 5Z,10Z,15Z and 5Z,10Z,15E isomers of biliverdin exhibit different fragmentation behaviors in the negative ion mode, which can be exploited for their differentiation. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Method | Significance |
| [M+H]⁺ | 611.2857 | ESI-MS | Confirms the molecular weight of this compound. |
| Fragment ions | Various | CID, In-source fragmentation | Provides structural information based on fragmentation pathways. |
Note: The exact m/z values and fragmentation patterns can be influenced by the specific instrumental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Key vibrational bands in the IR spectrum of this compound include those associated with the C=O stretching of the lactam rings and the ester groups, N-H stretching of the pyrrole rings, and C=C stretching of the conjugated system. nih.govuni-muenchen.de The C=O stretching vibrations of the lactam rings are typically observed in the region of 1690-1740 cm⁻¹. nih.gov These bands are sensitive to the local environment, including hydrogen bonding. The ester C=O stretch appears at a slightly higher frequency. The N-H stretching vibrations are found in the region of 3200-3400 cm⁻¹. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification. uni-muenchen.de
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Pyrrole NH |
| ~1735 | C=O Stretch | Ester |
| ~1700 | C=O Stretch | Lactam |
| ~1620 | C=C Stretch | Methine bridges |
| 1000-1300 | C-O Stretch | Ester |
Note: The exact positions and intensities of the bands can be affected by the sample state (solid or solution) and the solvent used.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions in this compound. The spectrum is dominated by two main absorption bands: an intense Soret-like band in the near-UV region and a less intense Q-like band in the visible region. rsc.orgomlc.orgresearchgate.net
The Soret band, typically observed around 370-380 nm, is attributed to a high-energy π-π* transition. The Q-band, found in the 630-680 nm range, corresponds to a lower-energy π-π* transition. The exact positions and intensities of these bands are highly sensitive to the solvent polarity, pH, and the conformational state of the molecule. rsc.orgomlc.org For example, in different solvents, the absorption maxima can shift, a phenomenon known as solvatochromism. This sensitivity makes UV-Vis spectroscopy a valuable tool for probing the environment and conformation of this compound.
Table 4: UV-Visible Absorption Maxima of this compound in Various Solvents
| Solvent | Soret Band (λ_max, nm) | Q-Band (λ_max, nm) | Molar Extinction Coefficient (ε) at Soret Peak (M⁻¹cm⁻¹) |
| Chloroform | ~379 | ~650-660 | 55,200 |
| Methanol | ~375 | ~660 | 53,000 |
| Dichloromethane | ~381 | ~640 | 44,000 |
| Benzene (B151609) | ~381 | - | 55,400 |
| Ethanol (B145695) | 377 | - | 56,200 |
Chiroptical Spectroscopic Analysis
Chiroptical techniques are particularly powerful for investigating the three-dimensional structure and stereochemistry of chiral molecules. Although this compound itself is achiral, it can adopt chiral helical conformations, making chiroptical spectroscopy a valuable tool for its analysis.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. For this compound, which can exist as a mixture of interconverting P (right-handed) and M (left-handed) helical conformers, ECD is a sensitive probe of the conformational equilibrium. nih.gov
In an achiral solvent, this compound does not exhibit an ECD signal. However, in the presence of a chiral environment, such as a chiral solvent or when bound to a protein, an induced ECD spectrum can be observed. This induced ECD is a result of the preferential stabilization of one helical conformer over the other. The sign and intensity of the ECD signals in the regions of the Soret and Q-bands provide information about the preferred helicity of the tetrapyrrole backbone. nih.gov For example, complexation with certain metal ions can lead to distinct ECD spectra, indicating the adoption of a specific helical conformation upon binding. nih.gov Studies on chiral derivatives of biliverdin have shown that the sign of the long-wavelength ECD band can be correlated with the P or M helicity of the molecule.
Vibrational Circular Dichroism (VCD)
Vibrational circular dichroism (VCD) has emerged as a powerful technique for probing the chiral structure of this compound and its analogues in solution. rsc.orgnih.gov While biliverdin itself is achiral, it can adopt helical conformations (M and P) that are enantiomeric. rsc.org The introduction of chiral auxiliaries or the synthesis of inherently chiral derivatives allows for the study of these conformations using VCD. rsc.orgnih.gov
Studies on chiral derivatives of biliverdin have demonstrated that VCD spectroscopy is highly sensitive to the helical conformation of the tetrapyrrole skeleton. rsc.org The main VCD signals are typically observed in the carbonyl-stretching region (around 1695–1700 cm⁻¹), and the sign of these bands directly correlates with the helicity of the molecule. rsc.org For instance, a positive long-wavelength electronic circular dichroism (ECD) band, associated with P-helicity, corresponds to a specific sign in the VCD spectrum. rsc.org This correlation provides a robust method for assigning the absolute conformation of biliverdin derivatives in solution. rsc.orgnih.gov
Furthermore, VCD has been instrumental in studying the interaction of biliverdin with metal ions. researchgate.netnih.gov The complexation with metals can induce significant changes in the VCD spectrum, reflecting alterations in the pigment's conformation. researchgate.net For most metals studied, the sign of the VCD pattern remains consistent, indicating a preference for one helical form. researchgate.netnih.gov However, in the case of zinc, an inversion of the VCD signal is observed, suggesting a switch in the preferred helicity of the biliverdin macrocycle upon complexation. researchgate.netnih.gov
Computational methods, particularly Density Functional Theory (DFT), have been employed to simulate the VCD spectra of biliverdin derivatives. rsc.org These calculations have shown that the sign of the principal VCD bands is almost entirely determined by the helicity of the tetrapyrrole core, with minor contributions from the conformation of ester bridges. rsc.org The excellent agreement between experimental and calculated VCD spectra provides strong support for the proposed conformational models. nih.govresearchgate.net
Time-Resolved Spectroscopy and Excited-State Dynamics
Femtosecond and Picosecond Time-Resolved Absorption and Fluorescence Spectroscopy
The excited-state dynamics of this compound have been elucidated through the application of femtosecond (fs) and picosecond (ps) time-resolved absorption and fluorescence spectroscopy. rsc.orgrsc.org These ultrafast techniques have revealed multiple, solvent-dependent pathways for the depopulation of the excited state. rsc.orgrsc.org
In a pioneering fs-timescale investigation, researchers identified several dynamic processes that were previously unresolved. rsc.org These studies, combining fluorescence up-conversion and transient absorption (TA) with ps time-correlated single photon counting (TCSPC), have provided a detailed picture of the events following photoexcitation. rsc.org The use of a femtosecond TA spectrometer with a Ti:sapphire laser system has been crucial in obtaining these high-resolution data. researchgate.net
The experimental setup for fs time-resolved fluorescence often involves a fluorescence up-conversion system, which allows for the collection of decay kinetics at various wavelengths. rsc.org These kinetics are then used to reconstruct time-resolved emission spectra (TRES). rsc.org Analysis of the TRES reveals dynamic shifts in the emission peak, indicating processes such as solvation dynamics and conformational relaxation occurring on the fs to ps timescale. rsc.org For instance, in methanol, the maximum emission peak of BVE continuously shifts within the first 8 ps after excitation. rsc.org
Fluorescence Quantum Yield Studies and Factors Affecting Emission
This compound is known for its characteristically low fluorescence quantum yield (QY) in solution, typically around 0.01%. rsc.orgaip.org However, this property is highly sensitive to the molecular environment and can be significantly influenced by several factors. rsc.orgnih.gov
The inherent flexibility of the linear tetrapyrrole structure allows for efficient non-radiative decay pathways, such as photoisomerization and internal conversion, which compete with fluorescence and lead to the low QY. rsc.org Studies have shown that restricting the conformational freedom of the molecule can enhance fluorescence. aip.org
One significant factor influencing the QY is the interaction with the solvent. In protic solvents, a new emissive species, termed "lumin-BVE" (LBVE), can be formed. rsc.org This species exhibits a fluorescence QY that is approximately an order of magnitude higher than that of the primary BVE form. rsc.org The formation of LBVE is promoted by factors such as heat, light, and the presence of water in aprotic solvents. rsc.org
Furthermore, the complexation of BVE with metal ions can dramatically increase the fluorescence QY. aip.orgaip.org For example, the formation of a BVE-Zn²⁺ complex can boost the QY to as high as 5%. aip.orgaip.org This enhancement is attributed to the formation of a more rigid and stable complex, which reduces the rate of non-radiative decay. aip.orgaip.org
The table below summarizes the fluorescence quantum yields of this compound under different conditions.
| Condition | Fluorescence Quantum Yield (QY) | Reference(s) |
| In solution (general) | ~0.01% | rsc.orgaip.org |
| BVE-Zn²⁺ complex | up to 5% | aip.orgaip.org |
| lumin-BVE (LBVE) | ~37-fold higher than BVE | rsc.org |
Solvent Effects on Excited-State Depopulation Pathways (protic vs. aprotic environments)
The nature of the solvent plays a critical role in dictating the excited-state deactivation pathways of this compound. rsc.orgrsc.org A stark contrast in the photophysical behavior is observed between protic and aprotic solvent environments. rsc.orgrsc.org
In aprotic solvents like acetonitrile (B52724) and chloroform, the excited-state dynamics are dominated by non-radiative decay. rsc.orgresearchgate.net Following photoexcitation, approximately 95% of the excited-state population decays non-radiatively within about 2 picoseconds. rsc.orgresearchgate.net This rapid decay is attributed to internal conversion. A minor, emissive decay pathway with a timescale of about 30 ps is also observed, which is thought to be associated with an incomplete isomerization process involving the twisting of the D-ring. rsc.orgresearchgate.net
In protic solvents such as methanol, ethanol, and n-propanol, the excited-state dynamics become significantly more complex due to hydrogen bonding interactions between the BVE molecule and the solvent. rsc.orgrsc.org In this environment, the ~2 ps non-radiative decay pathway becomes a minor channel, accounting for only about 15% of the population decay. rsc.orgresearchgate.net The dominant pathway, responsible for approximately 70% of the decay, is an ultrafast emissive process occurring on a timescale of about 800 femtoseconds. rsc.orgresearchgate.net The ~30 ps isomerization pathway is also present in protic solvents. rsc.orgresearchgate.net
A key feature in protic solvents is the emergence of a longer-lived emissive state with a lifetime exceeding 300 ps, which decays in parallel with an excited-state proton transfer (ESPT) to the solvent. rsc.org The role of ESPT is confirmed by isotope-dependent studies, where the use of deuterated solvents slows down the proton transfer process. The presence of a small fraction of a highly luminous species, designated lumin-BVE (LBVE), is another characteristic of BVE in protic environments. rsc.org This species is believed to be an extended, externally hydrogen-bonded form of BVE. rsc.org
The table below summarizes the key excited-state decay pathways of BVE in protic and aprotic solvents.
| Solvent Type | Dominant Decay Pathway | Timescale | Contribution | Reference(s) |
| Aprotic | Non-radiative decay | ~2 ps | ~95% | rsc.orgresearchgate.net |
| Aprotic | Emissive decay (isomerization) | ~30 ps | Minor | rsc.orgresearchgate.net |
| Protic | Emissive decay | ~800 fs | ~70% | rsc.orgresearchgate.net |
| Protic | Non-radiative decay | ~2 ps | ~15% | rsc.orgresearchgate.net |
| Protic | Emissive decay (isomerization) | ~30 ps | Minor | rsc.orgresearchgate.net |
| Protic | Emissive decay / ESPT | >300 ps | Significant | rsc.org |
Influence of Metal Ions on Fluorescence Enhancement (e.g., Zinc complexes)
The fluorescence of this compound, which is typically very weak, can be dramatically enhanced upon complexation with certain metal ions. aip.orgaip.org Zinc ions (Zn²⁺) have been shown to be particularly effective in this regard, increasing the fluorescence quantum yield by several orders of magnitude. aip.orgaip.orgresearchgate.net
Studies have demonstrated that BVE forms a stable 1:1 coordination complex with zinc in solution. aip.orgaip.org This complexation leads to a more rigid and structurally stable conformation of the BVE molecule. aip.orgaip.org The increased rigidity hinders non-radiative decay pathways, such as isomerization and vibrational relaxation, which are the primary routes for excited-state deactivation in the free ligand. aip.orgaip.org
Time-resolved spectroscopic studies of the BVE-Zn²⁺ complex have revealed that the key to the enhanced fluorescence is a significantly smaller non-radiative rate constant compared to free BVE. aip.orgaip.org This allows the excited state to persist for a longer duration, thereby increasing the probability of radiative decay (fluorescence). aip.orgaip.org
The solvent environment also influences the fluorescence of the metal complex. For instance, the BVE-Zn²⁺ complex exhibits a higher fluorescence quantum yield and a longer excited-state lifetime in dimethyl sulfoxide (DMSO) compared to ethanol. aip.org This is attributed to stronger hydrogen bonding in DMSO, which further rigidifies the complex structure. aip.org
The table below presents data on the fluorescence enhancement of this compound upon complexation with zinc ions.
| Compound | Solvent | Fluorescence Quantum Yield | Reference(s) |
| BVE | Solution (general) | < 0.01% | aip.orgaip.org |
| BVE-Zn²⁺ complex | Solution (general) | up to ~5% | aip.orgaip.org |
| BVE-Zn²⁺ complex | DMSO | Higher QY and longer lifetime than in ethanol | aip.org |
Conformational Analysis via Spectroscopic and Computational Methods
The conformational landscape of this compound is complex, characterized by a flexible linear tetrapyrrole backbone that can adopt various shapes. rsc.orgresearchgate.net Understanding these conformations is crucial for interpreting its spectroscopic properties and biological function. A combination of spectroscopic techniques and computational methods has been employed to unravel the conformational preferences of BVE. rsc.orgcolab.ws
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) have been used to probe the solution-state structure. researchgate.net For instance, NMR studies have shown that in dimethyl sulfoxide (DMSO), the nitrogen atoms of all four pyrrole rings are protonated, and the structure is stabilized by internal hydrogen bonds. researchgate.net
Computational methods, especially Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have become indispensable tools for conformational analysis. rsc.orgcolab.ws Conformational searches and geometry optimizations using DFT can predict the relative energies of different conformers and help in the interpretation of experimental spectra. rsc.org For example, DFT calculations have been used to model the VCD and ECD spectra of chiral BVE derivatives, confirming the relationship between spectral features and helical conformation. rsc.org Metadynamics, an enhanced molecular dynamics technique, has been used to explore the conformational energy landscape of related bilirubinoids, providing insights into the accessible conformations and their relative stabilities. colab.ws These computational approaches, when combined with experimental data, provide a detailed and dynamic picture of the conformational behavior of this compound. rsc.orgcolab.ws
Biochemical Interactions and Mechanistic Studies in Vitro and Cellular Models
Interactions with Biological Macromolecules
Role as a Chromophore in Fluorescent Proteins (e.g., smURFP, iRFP, bacterial phytochromes)
Biliverdin (B22007) dimethyl ester serves as a crucial exogenous chromophore for a variety of engineered fluorescent proteins utilized in advanced bio-imaging. Its utility stems from its structural similarity to biliverdin (BV), the natural chromophore for these proteins, combined with enhanced cellular permeability.
A notable example is the small ultra-red fluorescent protein (smURFP), which was evolved from a cyanobacterial phycobiliprotein. wikipedia.orgportlandpress.com smURFP can covalently bind biliverdin, a molecule ubiquitous in mammalian cells, without the need for an external lyase enzyme. wikipedia.org However, the negatively charged carboxylate groups of biliverdin hinder its entry into cells. wikipedia.org Biliverdin dimethyl ester, a more hydrophobic analog, readily crosses cellular membranes. wikipedia.org Once inside the cell, its ester groups are rapidly removed by cellular esterases, converting it back to biliverdin, which then attaches to the smURFP apoprotein. wikipedia.org This leads to a significant increase in fluorescence, achieving brightness comparable to that of enhanced green fluorescent protein (eGFP) in living cells. wikipedia.orgportlandpress.com The stability of smURFP is also enhanced upon chromophore binding, with the protein degradation half-life increasing from 17 hours to 33 hours. portlandpress.com
Similarly, near-infrared fluorescent proteins (NIR FPs) like iRFP, which are engineered from bacterial phytochromes (BphPs), utilize biliverdin as a chromophore. nih.govnih.gov These proteins covalently bind the biliverdin chromophore through one or two cysteine residues located in their Per-ARNT-Sim (PAS) and/or cGMP-specific phosphodiesterases - Adenylyl cyclases - FhlA (GAF) domains. nih.govnih.govmdpi.com The efficiency of this binding is critical for the fluorescence properties of the resulting holoprotein. nih.gov While bacterial phytochromes use the carboxylates of biliverdin as recognition elements, smURFP does not, which is why this compound addition enhances fluorescence for smURFP but not for bacterial phytochrome-based fluorescent proteins. portlandpress.com
Ligand Binding and Recognition Mechanisms
The binding of biliverdin and its derivatives to apoproteins is a critical step in the formation of functional holoproteins. In bacterial phytochromes and the NIR FPs derived from them, biliverdin binds covalently to a conserved cysteine residue. nih.govnih.gov For instance, in miRFP proteins, the binding process involves biliverdin isomerization, localization to the binding pocket, and subsequent covalent attachment to a cysteine in the GAF domain. nih.gov Some NIR FPs, engineered from bacterial phytochrome (B1172217) RpBphP1, possess two reactive cysteine residues (one in the PAS domain and one in the GAF domain) that can both covalently bind to the biliverdin chromophore. nih.govmdpi.com
The propionate (B1217596) side chains of the biliverdin molecule play a significant role in recognition and binding. Studies using biliverdin amides, where the carboxylic acid groups are modified, have shown that these side chains are important for the formation of the native dark state (Pr) in phytochromes. nih.gov Specifically, the 8-propionate side chain is implicated in establishing the correct conformation of the holoprotein. nih.gov This highlights the specificity of the binding pocket and the importance of hydrogen bonding and other interactions involving these side chains for proper ligand recognition. In contrast to phytochromes, the fluorescent protein smURFP does not rely on the biliverdin carboxylates as recognition elements, allowing it to effectively utilize the membrane-permeable this compound. portlandpress.com
Impact on Protein Conformation and Function (e.g., holophytochrome assembly)
The binding of a bilin chromophore like biliverdin to its apoprotein induces significant conformational changes, leading to the assembly of the functional holoprotein. This process is fundamental for the light-sensing and fluorescent properties of phytochromes and engineered fluorescent proteins.
In phytochromes, the covalent attachment of biliverdin is essential for the formation of the light-sensing module. Studies with biliverdin amides have revealed that the propionate side chains are crucial for the proper assembly of the holophytochrome. nih.gov Modification of these side chains can affect the formation of the native Pr dark state, which is the ground state for photoconversion. nih.gov The interaction between the chromophore and the protein matrix dictates the final conformation and, consequently, the spectral properties of the holoprotein. For example, illumination of a bacteriophytochrome assembled with a biliverdin monoamide resulted in an altered photochemical response, suggesting that the propionate interactions are also important for the conformational changes that occur during photoconversion. nih.gov
In the case of iRFP, a near-infrared fluorescent probe, the binding of the biliverdin chromophore to the knotted protein structure results in the functional holoform. nih.gov However, this binding also leads to irreversible unfolding and aggregation upon denaturation, a process not observed in the apoprotein form. nih.gov This indicates that the chromophore, while essential for function, can also significantly alter the protein's stability and folding landscape.
Enzymatic Transformations and Metabolic Pathways
Substrate Specificity and Recognition for Bilin Reductases (e.g., Biliverdin Reductase-A, BvdR, PcyA)
This compound, as a modified form of biliverdin IXα, interacts differently with various bilin reductases, enzymes responsible for the reduction of biliverdin to other bile pigments. The specificity of these enzymes is largely dictated by the recognition of the propionic acid side chains of the biliverdin molecule.
Studies have shown that NAD(P)H-dependent biliverdin reductases, such as mammalian Biliverdin Reductase-A (BVR-A) and the bacterial BvdR, are sensitive to modifications of these side chains. nih.gov When biliverdin is modified to its diamide (B1670390) form (BV-DA), where both propionate groups are amidated, its conversion to a rubinoid product by either BVR-A or BvdR is profoundly inhibited. nih.gov However, monoamide derivatives can still serve as substrates, albeit with significantly reduced efficiency compared to the native biliverdin. nih.gov This suggests that at least one free propionate group is necessary for efficient recognition and catalysis by these enzymes. nih.gov
In contrast, the ferredoxin-dependent bilin reductase PcyA, found in plants and cyanobacteria, is more accommodating to modifications of the propionate side chains. nih.gov This enzyme, which reduces biliverdin to phycocyanobilin, does not require free carboxylic acid groups to carry out its catalytic function. nih.gov This difference in substrate specificity highlights the distinct evolutionary and functional constraints on these different classes of bilin reductases.
Inhibition of Enzymatic Activities (e.g., HIV-1 protease, HCV NS3/4A protease, secretory phospholipase A2, lipoxygenase, cyclooxygenase)
Biliverdin and its derivatives, including this compound, have been shown to inhibit a range of enzymatic activities, suggesting potential therapeutic applications.
Protease Inhibition: this compound is among several bile pigments that exhibit inhibitory activity against the proteases of immunodeficiency viruses. It has been shown to inhibit HIV-1 protease with activity in the low micromolar range. nih.gov Similarly, biliverdin is a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. nih.govnih.gov While one study reported a high IC50 value (>300 µM) for this compound against HCV NS3/4A protease, biliverdin itself showed potent inhibition with an IC50 of approximately 9 µM. nih.govresearchgate.net The mechanism of inhibition by biliverdin was determined to be competitive. nih.gov
Inhibition of Inflammatory Enzymes: Bilirubin (B190676) dimethyl ester, a closely related compound, has demonstrated significant anti-inflammatory activity by inhibiting key enzymes in the arachidonic acid cascade. nih.gov It was found to be a more potent inhibitor of secretory phospholipase A2 (sPLA2) than its parent compound, unconjugated bilirubin. nih.gov Both bilirubin and its dimethyl ester also inhibit human 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). nih.gov The development of dual inhibitors for COX and 5-LOX is considered a promising strategy for creating anti-inflammatory therapies with potentially fewer side effects than traditional NSAIDs. nih.gov
Below is a summary of the inhibitory activities of this compound and related compounds on various enzymes.
Enzyme Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| This compound | HIV-1 Protease | Inhibition in low micromolar range | nih.gov |
| This compound | HCV NS3/4A Protease | IC50 > 300 µM | nih.gov |
| Biliverdin | HCV NS3/4A Protease | IC50 ≈ 9 µM | researchgate.net |
| Bilirubin Dimethyl Ester | Secretory Phospholipase A2 (sPLA2) | ~3-fold more potent than unconjugated bilirubin | nih.gov |
| Bilirubin Dimethyl Ester | 5-Lipoxygenase (5-LOX) | Inhibitory activity demonstrated | nih.gov |
| Bilirubin Dimethyl Ester | Cyclooxygenase-2 (COX-2) | Inhibitory activity demonstrated | nih.gov |
Degradation Pathways and Stability in Biological Milieu (e.g., esterase cleavage in blood)
The stability of ester-containing compounds in biological fluids is often dictated by enzymatic hydrolysis. In blood plasma, a variety of esterases, including carboxylesterases, cholinesterases, and arylesterases, are responsible for cleaving ester bonds, which can lead to the activation of prodrugs or the metabolism of xenobiotics nih.gov. The distribution and activity of these plasma esterases exhibit significant variation across different species nih.gov. For instance, rodents have high levels of circulating carboxylesterases, whereas human plasma contains virtually no such enzymes researchgate.net.
While this enzymatic hydrolysis is a critical degradation pathway for many ester derivatives, specific studies detailing the cleavage of the methyl ester groups of this compound by plasma esterases are not extensively documented in the available literature. The stability of biliverdin itself is known to be influenced by factors such as pH and temperature scispace.com. However, the susceptibility of its dimethyl ester derivative to enzymatic degradation in the blood remains an area requiring further specific investigation. General knowledge suggests that as an ester, it would be a potential substrate for these enzymes, which would hydrolyze it to biliverdin and methanol.
Redox Chemistry and Antioxidant Mechanisms
This compound is involved in a range of redox reactions that underpin its antioxidant capabilities. These mechanisms include the catalytic scavenging of reactive oxygen species, hydrogen and electron transfer processes, and interactions with photosensitized singlet oxygen.
Catalytic Scavenging of Reactive Oxygen Species (e.g., Superoxide (B77818) Dismutase Mimicry)
The development of therapeutics that can mimic the action of superoxide dismutase (SOD), a primary defense against oxidative stress, is a significant area of research nih.gov. Certain metalloporphyrins and related compounds have been explored for their potential as SOD mimics nih.gov. Among these, manganese complexes of this compound have shown notable efficacy.
Specifically, Manganese(III) biliverdin IX dimethyl ester has been identified as a potent catalytic scavenger of superoxide radicals rsc.org. This complex utilizes the Mn(III)/Mn(IV) redox couple to effectively dismutate superoxide, demonstrating the potential for biliverdin derivatives to serve as a scaffold for powerful antioxidant metallodrugs. The activity of such mimics can approach that of the native SOD enzymes themselves, highlighting their therapeutic potential in conditions associated with oxidative stress nih.gov.
Hydrogen Atom Transfer (HAT) and Electron Transfer Mechanisms
The antioxidant activity of this compound against peroxyl radicals has been shown to occur via a Hydrogen Atom Transfer (HAT) mechanism. Kinetic studies have quantified the rate at which it can trap these damaging radicals. The N-H groups within the polypyrrole structure are believed to be the sites of hydrogen donation researchgate.netfrontierspecialtychemicals.com.
In the inhibited autoxidation of styrene (B11656), the rate constant for the reaction of this compound with peroxyl radicals was determined, showcasing its effectiveness as a radical-trapping antioxidant. An electron-transfer mechanism has also been proposed as an initial step in its reaction with certain radicals, supported by the relatively low ionizing potential of related dipyrrole structures researchgate.net.
Below is a table summarizing the kinetic data for the antioxidant activity of this compound (BVDE) compared to related compounds and standard antioxidants.
| Compound | Rate Constant (kinh) (x 104 M-1 s-1) | Stoichiometric Factor (n) |
| This compound (BVDE) | 10.2 | 2.7 |
| Bilirubin Dimethyl Ester (BRDE) | 22.5 | 2.0 |
| 2,2'-bis(dipyrromethene) | 39.9 | 2.3 |
| 2,6-di-tert-butyl-4-methoxyphenol (DBHA) | > BRDE | Not specified |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | < BVDE | Not specified |
| Data from inhibited autoxidation of styrene initiated by azo-bisisobutyronitrile (AIBN) researchgate.net. |
Photosensitized Singlet Oxygen Addition and Reaction Mechanisms
This compound can interact with singlet oxygen (¹O₂), a highly reactive form of oxygen often generated in photosensitized reactions. Evidence suggests that this compound can quench singlet oxygen, which is relevant to the photo-oxidation of bilirubin. The interaction involves the addition of singlet oxygen to the biliverdin structure, leading to the formation of various oxidation products nih.gov. This reactivity is significant in biological systems exposed to light, where photosensitizers can generate singlet oxygen, leading to cellular damage. The ability of this compound to quench ¹O₂ suggests a potential photoprotective role.
Anti-Mutagenic Effects (e.g., in Ames Salmonella assay)
The Ames test, a widely used bacterial reverse mutation assay with Salmonella typhimurium strains, is employed to assess the mutagenic potential of chemical compounds. Studies have investigated the anti-mutagenic properties of bile pigments, including biliverdin, against a variety of known mutagens.
In the Ames test, biliverdin demonstrated anti-mutagenic effects against genotoxicity induced by several mutagens, such as 2,4,7-trinitrofluorenone (TNFone) and 2-aminofluorene (B1664046) (2-AF). The bile pigments themselves were found to be non-mutagenic across the tested bacterial strains (TA98, TA100, TA102). The anti-mutagenic activity appeared to be independent of the specific bacterial strain used. Furthermore, in the TA102 strain, which is sensitive to oxidative mutagens, bile pigments effectively inhibited the genotoxic effects of tertiary-butyl hydroperoxide (t-BuOOH), indicating a clear antioxidant mechanism contributes to their anti-mutagenic properties.
The table below summarizes the anti-mutagenic effectiveness of bile pigments against different mutagens in the Ames test.
| Mutagen | Order of Anti-mutagenic Effectiveness | Metabolic Activation (S9) |
| 2,4,7-trinitrofluorenone (TNFone) | BR ≥ BRT > BV | Not Required |
| 2-aminofluorene (2-AF) | BV ≥ BRT ≥ BR | Required |
| tertiary-butyl hydroperoxide (t-BuOOH) | Effective inhibition by bile pigments | With and Without |
| Abbreviations: BR, Bilirubin; BRT, Bilirubin Ditaurate; BV, Biliverdin. |
Impact on Intracellular Radical Species Generation (e.g., peroxyl radicals)
As a potent antioxidant, this compound directly impacts the presence of radical species through scavenging reactions. Its interaction with peroxyl radicals is a key aspect of its protective mechanism. By donating a hydrogen atom, this compound neutralizes peroxyl radicals, thereby terminating lipid peroxidation chain reactions and preventing damage to cellular components like lipids and proteins researchgate.netfrontierspecialtychemicals.com.
Cellular Uptake and Intracellular Localization
Detailed studies focusing specifically on the intracellular accumulation and distribution of this compound in various cell lines have not been extensively reported in the available literature. Research on related bile pigments, such as unconjugated bilirubin, has shown that intracellular concentrations can vary significantly among different cell types, including hepatic, endothelial, kidney, and neuronal cell lines. mdpi.com The intracellular levels of these pigments are critical, as they can determine whether the compound exerts antioxidant or pro-oxidant and cytotoxic effects. mdpi.com For this compound, the esterification of the carboxyl groups would likely alter its interaction with cellular membranes and transport proteins, thereby influencing its uptake, accumulation, and subcellular distribution. However, without specific experimental data, these aspects remain speculative.
Investigation of Biological Activity in Developmental Systems (e.g., dorsal axis development in Xenopus laevis embryos)
A significant body of research has explored the role of biliverdin in the embryonic development of the African clawed frog, Xenopus laevis. These studies have revealed a critical function for biliverdin IXα in the formation of the dorsal axis. pnas.orgnih.govnih.govpnas.orgdoi.org The experimental model often involves UV irradiation of embryos, which inactivates a cytoplasmic determinant and leads to a failure in developing dorsal structures. pnas.orgnih.govpnas.org
Crucially, these studies have demonstrated that the biological activity of biliverdin is dependent on the intact structure of its propionic acid side chains. pnas.org When UV-irradiated embryos, which are fated to have deficient dorsal axis development, are incubated with biliverdin, they can recover and form a normal dorsal axis. pnas.orgnih.govpnas.org In stark contrast, incubation with this compound fails to induce this recovery. pnas.orgnih.gov This finding strongly indicates that the esterification of the carboxyl groups on the propionic acid side chains abrogates the molecule's biological activity in this developmental context. pnas.org The inability of this compound to rescue the dorsal axis formation highlights the essential nature of the free carboxyl groups for the molecule's function in embryogenesis. pnas.org
Table 1: Effect of Biliverdin and Derivatives on Dorsal Axis Development in UV-Irradiated Xenopus laevis Embryos
| Compound | Concentration | Outcome on Dorsal Axis Formation | Reference |
|---|---|---|---|
| Biliverdin IXα | 1.2 µM | Recovery of dorsal axis formation | pnas.org |
| Photo-transformed Biliverdin | 2.2 µM | No recovery | pnas.org |
| This compound Hydrochloride | 3.7 µM | No recovery | pnas.org |
Advanced Research Applications and Functional Investigations Excluding Clinical Human Trials
Development of Bio-imaging Probes and Sensors
The intrinsic fluorescent properties of biliverdin (B22007) dimethyl ester have been harnessed to create innovative tools for visualizing and measuring biological processes at the molecular level.
Optimization of Fluorescence Properties for In Vitro and In Vivo Imaging Applications
Biliverdin dimethyl ester (BVE) serves as a chromophore in the development of far-red fluorescent proteins, which are instrumental for deep-tissue bio-imaging frontierspecialtychemicals.com. In solution, BVE itself exhibits a very low fluorescence quantum yield rsc.org. However, its fluorescence properties are highly sensitive to its environment, a characteristic that researchers are working to optimize for imaging applications.
In ethanol (B145695) at room temperature, this compound displays fluorescence maxima at 710 and 770 nm frontierspecialtychemicals.com. The excited-state dynamics of BVE have been investigated using femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy to understand the pathways of its excited-state depopulation rsc.org. These studies revealed multiple solvent-dependent decay pathways. In aprotic solvents, BVE primarily undergoes rapid non-radiative decay, while in protic solvents, additional emissive decay channels and proton transfer processes are observed rsc.org. A minor luminous species with a significantly higher fluorescence quantum yield has also been identified in protic solvents rsc.org.
Researchers are exploring how to modulate these properties to enhance fluorescence for imaging. For instance, understanding the isomerization and proton transfer processes that BVE undergoes in its excited state is crucial for designing probes with improved brightness and stability rsc.org.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Fluorescence Maxima | 710 nm, 770 nm | Ethanol | frontierspecialtychemicals.com |
| Fluorescence Quantum Yield | ~0.01% | Various Solvents | rsc.org |
| Triplet State Energy Level | ~90 kJ mol⁻¹ | Benzene (B151609) | researchgate.net |
Design of Genetically Encoded Fluorescent Indicators Utilizing this compound as a Chromophore
A significant area of research is the use of this compound as a chromophore for genetically encoded fluorescent indicators. These indicators are proteins that can be genetically introduced into cells or organisms to report on specific biological events.
This compound is of particular interest for its role in far-red fluorescent proteins frontierspecialtychemicals.com. One notable example is its use with small ultra-red fluorescent proteins (smURFPs) frontierspecialtychemicals.com. The addition of this compound can enhance the fluorescence of smURFPs, making them brighter for in vivo imaging applications.
However, the interaction of this compound with different types of fluorescent proteins can vary. For instance, it has been observed that while BVE enhances the fluorescence of smURFPs, it does not have the same effect on bacterial phytochrome-based fluorescent proteins. This specificity allows for the targeted design of fluorescent indicators for different biological systems and applications.
Biosensors for Specific Analyte Detection
The development of biosensors for the detection of specific analytes is a growing field, and this compound has been incorporated into at least one such system.
A novel ultra-red fluorescent biosensor has been developed for the highly sensitive and rapid detection of biliverdin in blood serum frontierspecialtychemicals.com. This biosensor utilizes the small ultra-red fluorescent protein (smURFP), which requires biliverdin as a cofactor to produce a fluorescent signal frontierspecialtychemicals.com. While this sensor detects the parent compound biliverdin, the research highlights the potential of using biliverdin-binding proteins in sensor design.
Currently, there is limited specific information in the reviewed scientific literature on the use of this compound as the primary recognition element in biosensors designed for the detection of other analytes such as pH or metal cations. The development of such sensors could be a promising area for future research, leveraging the sensitivity of BVE's photophysical properties to its local environment.
Mechanistic Probes in Photodynamic Therapy Research
Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death. While not a primary photosensitizer itself, this compound serves as a valuable mechanistic probe in PDT research due to its unique photophysical properties.
The effectiveness of a photosensitizer in PDT is largely dependent on its ability to generate reactive oxygen species (ROS), particularly singlet oxygen, upon light activation. This process is mediated by the triplet excited state of the photosensitizer. Studies on the triplet excited state of this compound have been conducted using pulse radiolysis excitation researchgate.net. These studies have shown that the triplet state of BVE can be generated and has a half-life of 6.7 microseconds in benzene researchgate.net. The triplet energy level of BVE is estimated to be around 90 kJ mol⁻¹ researchgate.net.
However, the singlet-triplet intersystem crossing efficiency of this compound is very low, with a limit of 0.001 researchgate.net. This low efficiency means that BVE is not an effective photosensitizer on its own. Despite this, its ability to interact with singlet oxygen makes it a useful tool for studying the mechanisms of PDT. Research has provided evidence for the quenching of singlet oxygen by biliverdin IX-alpha dimethyl ester nih.gov. This property allows it to be used as a probe to detect and quantify singlet oxygen production by other photosensitizers, thereby helping to elucidate their mechanisms of action.
Elucidation of Molecular Mechanisms in Cellular Processes
This compound is also being investigated for its role in understanding fundamental cellular processes such as DNA damage and apoptosis, particularly in the context of cancer research.
While much of the research in this area has focused on the parent compound, biliverdin, some studies provide insights that may be relevant to its dimethyl ester derivative. For instance, biliverdin has been shown to induce apoptosis in breast cancer cell lines, such as MCF-7 and MDA-MB-468 nih.gov. These studies suggest that biliverdin can reduce cell viability in a dose-dependent manner nih.gov.
Direct studies on the role of this compound in DNA damage and apoptosis are less common in the currently reviewed literature. However, one study has suggested that biliverdin and its dimethyl ester are more reactive towards styrene (B11656) epoxide, a model for reactive metabolites of mutagens, than the DNA base guanine. This finding indicates a potential protective role against DNA damage by scavenging reactive electrophiles.
Further research is needed to fully elucidate the specific molecular mechanisms by which this compound may influence cellular processes like DNA damage and apoptosis in various cell types, including cancer cell lines.
Table 2: Investigated Cellular Effects of Biliverdin and its Dimethyl Ester
| Compound | Cellular Process | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Biliverdin | Apoptosis | MCF-7, MDA-MB-468 | Induction of apoptosis, reduced cell viability | nih.gov |
Computational and Theoretical Modeling
Computational and theoretical modeling serve as powerful tools to investigate the properties and behavior of biliverdin (B22007) dimethyl ester at a molecular level. These methods provide insights that complement experimental findings, offering a detailed understanding of the molecule's structure, dynamics, and reactivity.
Future Research Directions and Emerging Paradigms
Exploration of Novel Derivatives and Analogues for Enhanced Functionality
The synthesis of novel derivatives and analogues of biliverdin (B22007) dimethyl ester is a burgeoning field aimed at enhancing its intrinsic properties for specific applications. Research efforts are focused on modifying the tetrapyrrole backbone and its side chains to improve functionality, such as stability, solubility, and fluorescence.
One area of exploration involves the creation of sterically fixed derivatives. For instance, a biliverdin (BV) derivative with a sterically fixed E-anti C/D-ring component, constrained by an 8-membered ring, has been synthesized to investigate the structure and function of the chromophore in phytochromes. researchgate.net This approach of creating "locked" derivatives provides invaluable models for understanding the specific conformations required for biological activity. researchgate.net
Another strategy involves acid-promoted dimerizations of biliverdin-IXα dimethyl ester. rsc.org These reactions, which can be controlled by varying acid concentration and temperature, yield novel compounds with two bilatriene units, such as cyclobutane (B1203170) and diastereoisomeric cyclohexene (B86901) derivatives. rsc.org The structural elucidation of these dimers relies heavily on spectroscopic methods and offers insights into the reactivity of the vinyl groups on the biliverdin structure. rsc.org
Furthermore, the development of analogues aims to create molecules with enhanced biological utility. Biliverdin dimethyl ester itself is a crucial analogue of biliverdin, synthesized to be more hydrophobic and membrane-permeant. researchgate.netportlandpress.com This property is critical for its use in cellular imaging, as it allows the molecule to cross cell membranes and serve as an exogenous fluorophore for genetically encoded fluorescent proteins. researchgate.netportlandpress.comnih.gov The exploration of other linear tetrapyrrole analogues, including tripyrroles and dipyrroles, is also underway to identify compounds with potent antioxidant or enzyme-inhibiting properties. google.com These synthetic efforts are crucial for developing brighter and more stable fluorescent probes and for creating new therapeutic agents.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
Understanding the complex and ultrafast photophysics of this compound is critical to harnessing its potential. Advanced spectroscopic techniques are providing unprecedented insights into the dynamic processes that occur after light absorption.
Femtosecond (fs) and picosecond (ps) time-resolved absorption and fluorescence spectroscopy have been instrumental in mapping the excited-state dynamics of this compound (BVE). rsc.orgrsc.org These studies have revealed multiple decay pathways that were previously unresolved. rsc.orgresearchgate.net In aprotic solvents, a non-radiative decay on a ~2 ps timescale dominates, while a minor, ~30 ps emissive pathway is linked to isomerization around the C15=C16 double bond. rsc.orgrsc.org In protic solvents, the dynamics become more complex due to hydrogen bonding, with a dominant 800 fs emissive pathway and a longer, >300 ps decay timescale involving proton transfer to the solvent. rsc.org
These ultrafast techniques have also been used to study how the environment affects the photophysics of BVE. For example, the coordination of BVE with zinc ions (Zn²⁺) has been shown to dramatically enhance its fluorescence quantum yield from less than 0.01% to as high as 5%. aip.orgresearchgate.net Femtosecond transient absorption spectroscopy revealed that this enhancement is due to a smaller non-radiative rate constant in the BVE-Zn²⁺ complex. aip.orgresearchgate.net
Vibrational spectroscopy, including Fourier-transform Raman (FT-Raman), infrared (FT-IR), and resonance Raman (RR) spectroscopy, provides detailed structural information. nih.govnih.gov FT-Raman and FT-IR have been used to study novel biliverdin compounds and to identify marker bands that can distinguish between different isomers based on the substituents on the tetrapyrrole core. nih.gov Resonance Raman spectroscopy has been used to compare constitutional isomers like biliverdin IXα and XIIIα dimethyl ester, showing that their normal modes are closely related despite different substitution patterns. nih.gov This technique is also valuable for assigning configurations to photoisomers that are formed upon light absorption. nih.gov These advanced spectroscopic methods are essential for building a complete picture of the structure-dynamics-function relationship in this compound and its derivatives. mdpi.com
Integration with Systems Biology Approaches for Comprehensive Understanding of Biochemical Roles
To fully comprehend the biochemical significance of biliverdin and its analogues like the dimethyl ester, researchers are beginning to integrate molecular-level studies with systems biology approaches. By combining proteomics, metabolomics, and lipidomics, a more holistic view of how these tetrapyrroles function within complex biological networks can be achieved.
Recent studies in plant biology have utilized integrated omics to understand how bell peppers respond to environmental stressors like UV-B radiation and cold. nih.gov Through proteome and metabolome profiling, researchers identified changes in the tetrapyrrole metabolism pathway, noting that biliverdin IXα is a key precursor for phytochromes, which are sensory photoreceptors that regulate plant growth. nih.gov While this study focused on the native biliverdin, it highlights a powerful approach where this compound could be used as a probe to perturb these pathways and observe the system-wide response.
In cancer research, integrated multi-omics studies have been employed to understand the role of biliverdin reductase B (BLVRB), an enzyme that acts on biliverdin. metabolomics.se By combining proteomic, metabolomic, and lipidomic analyses in breast cancer cell lines, researchers established that BLVRB is a critical component of the cellular redox defense mechanism. metabolomics.se Such integrative approaches provide a framework for understanding the broader impact of manipulating biliverdin levels or introducing analogues like this compound. Future research will likely involve using this compound as a tool within these systems biology workflows to trace metabolic fluxes, identify protein-binding partners, and elucidate the downstream consequences of its presence in cells, leading to a more comprehensive understanding of its biochemical roles.
Development of Targeted Research Tools and Probes
A significant direction in current research is the development of this compound as a targeted tool for biological imaging and sensing. Its unique properties make it an ideal component for creating sophisticated probes to visualize and measure cellular processes.
The most prominent application is its use as an exogenous chromophore for far-red and near-infrared (NIR) fluorescent proteins (FPs). rsc.org Many of these FPs, such as the small ultra-red fluorescent protein (smURFP), are engineered from bacterial phytochromes and require biliverdin (BV) to become fluorescent. portlandpress.comfrontierspecialtychemicals.com However, the bioavailability of endogenous BV in many cell types is low, limiting the brightness of these proteins. researchgate.netnih.gov this compound overcomes this limitation as its esterified carboxyl groups make it more hydrophobic and membrane-permeable, allowing it to be supplied exogenously to cells. researchgate.netportlandpress.com This significantly enhances the fluorescence of proteins like smURFP, making it a powerful tool for in vivo imaging. portlandpress.comnih.gov Notably, this strategy is not universally applicable, as some phytochrome-based FPs require the free carboxylates for recognition and cannot bind the dimethyl ester form. portlandpress.com
Beyond enhancing existing FPs, this compound is being explored as a fluorescent probe itself. While its fluorescence is typically very weak, it can be dramatically increased upon binding to metal ions like Zn²⁺. aip.orgresearchgate.net This property opens the door to developing "turn-on" fluorescent sensors for detecting specific metal ions in biological systems. Synthetic derivatives of biliverdin are also being investigated for their potential as fluorescent probes in bioimaging and as photosensitizers in photodynamic therapy. ontosight.ai Furthermore, the development of an ultra-red fluorescent biosensor based on smURFP for the sensitive detection of biliverdin itself demonstrates the potential for creating advanced research tools based on the interaction between the protein and the chromophore. frontierspecialtychemicals.com These targeted tools and probes are essential for advancing our ability to study cellular functions with high specificity and sensitivity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying biliverdin dimethyl ester (BVE) to ensure reproducibility?
- Methodological Answer : BVE synthesis typically involves esterification of biliverdin IXα with methanol under acidic conditions. Key steps include:
- Purification : Use column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from dichloromethane/hexane .
- Characterization : Confirm identity via UV-Vis spectroscopy (peak at ~660 nm for BVE) and high-resolution mass spectrometry (HRMS). For purity, use HPLC with a C18 column and isocratic elution (e.g., acetonitrile/0.1% TFA) .
Q. How can researchers verify the stability of BVE under experimental storage conditions?
- Methodological Answer :
- Stability Assays : Perform accelerated degradation studies by exposing BVE to light, heat (e.g., 40°C), and varying pH (4–9). Monitor degradation via UV-Vis absorbance shifts or HPLC retention time changes .
- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon). Include stability data in supplementary materials to guide replication .
Advanced Research Questions
Q. How should experimental designs be structured to investigate BVE's role in oxidative stress pathways, while minimizing confounding variables?
- Methodological Answer :
- Control Groups : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known antioxidants like ascorbic acid).
- Dose-Response Curves : Test BVE at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects. Use ROS-sensitive probes (e.g., DCFH-DA) with fluorescence quenching corrections .
- Statistical Design : Employ ANOVA with post-hoc Tukey tests for multi-group comparisons. Predefine significance thresholds (α = 0.05) and power analysis to determine sample size .
Q. What analytical strategies resolve contradictions in BVE's reported antioxidant vs. pro-oxidant effects across studies?
- Methodological Answer :
- Context-Specific Assays : Test BVE under varying oxygen tensions (normoxia vs. hypoxia) and cellular redox states (e.g., glutathione-depleted models).
- Multi-Omics Integration : Combine transcriptomics (Nrf2 pathway activation) with metabolomics (glutathione/NADPH ratios) to disentangle mechanisms .
- Data Reanalysis : Use open-access repositories (e.g., Chemotion) to compare raw datasets from conflicting studies, focusing on assay conditions and normalization methods .
Q. How can researchers optimize BVE derivatization for targeted bioactivity studies while maintaining structural integrity?
- Methodological Answer :
- Derivative Screening : Use computational tools (e.g., DFT calculations) to predict regioselectivity of BVE modifications. Prioritize esters or amides at the propionic acid groups.
- In Situ Characterization : Employ LC-MS/MS to monitor derivatization intermediates. For unstable products, use cryogenic NMR (e.g., –40°C in CD2Cl2) .
- Bioactivity Validation : Pair synthetic yields with in vitro assays (e.g., cell viability under oxidative stress) to establish structure-activity relationships .
Data Management & Reproducibility
Q. What metadata standards are critical for publishing BVE-related research to ensure data reusability?
- Methodological Answer :
- FAIR Compliance : Include compound identifiers (e.g., InChIKey), instrument parameters (e.g., HPLC column lot numbers), and raw data formats (e.g., .RAW for mass spectrometry) .
- Repository Use : Deposit spectral data in nmrXiv or RADAR4Chem, and synthetic protocols in Chemotion ELN. Link datasets to manuscript DOIs .
Conflict Resolution in Literature
Q. How should researchers address discrepancies in BVE's reported solubility across solvents?
- Methodological Answer :
- Standardized Protocols : Adopt IUPAC guidelines for solubility testing. Report saturation concentrations via gravimetric analysis (e.g., after 24 hr agitation at 25°C) .
- Co-Solvent Systems : Explore dimethylacetamide/PBS mixtures for aqueous applications. Validate solubility claims with dynamic light scattering (DLS) to detect aggregates .
Ethical & Reporting Considerations
Q. What ethical guidelines apply to studies using BVE in animal models of disease?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting in vivo studies. Justify BVE doses relative to humane endpoints and include toxicity screening (e.g., ALT/AST levels) .
- Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
